3-Amino-1,1,1-trifluoropropan-2-one
Overview
Description
Scientific Research Applications
Affinity Purification in Biochemistry
3-Amino-1,1,1-trifluoropropan-2-one and related compounds have been utilized in biochemical research for affinity purification processes. For instance, 3-(4-mercaptobutylthio)-1,1,1-trifluoropropan-2-one, a related compound, was used to synthesize an affinity resin for the strong binding of α-naphthyl acetate esterase from pigeon serum, indicating the potential of trifluoropropanone derivatives in biochemical separations (Jackson, Thompson, & Walker, 1992).
NMR Studies in Proteins
Trifluoromethyl tags, including derivatives of this compound, are significant in 19F NMR studies of proteins. These tags, such as 3-bromo-1,1,1-trifluoropropan-2-one (BTFA), help in elucidating distinct protein conformers or states by being sensitive to changes in the local dielectric and magnetic shielding environment, offering insights into the chemical shift dispersion in various solvent conditions (Ye et al., 2015).
Synthesis of Peptides
Compounds related to this compound have been used as protecting agents in peptide synthesis. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one has been proposed as a protecting group for the N-H terminal of amino acids in peptide synthesis, indicating the utility of trifluoropropanone derivatives in synthetic chemistry (Gorbunova et al., 1991).
Chemical Synthesis and Reactions
This compound and its derivatives have been studied in various chemical reactions, such as their interaction with 1,2-diaminopropane to produce imidazolidines. This showcases the reactivity and versatility of trifluoropropanone derivatives in organic synthesis (Sosnovskikh et al., 1999).
Asymmetric Synthesis
This compound has been utilized in the efficient, chromatography-free asymmetric synthesis of chiral compounds. For example, its use in the synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol for large-scale production of a cholesterol ester transfer protein (CETP) inhibitor highlights its importance in medicinal chemistry and asymmetric synthesis techniques (Wei et al., 2008).
Fluorinated Amino Acids Synthesis
The compound and its derivatives have been pivotal in the synthesis of fluorinated amino acids. The palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with trifluoropropanone derivatives has been developed, demonstrating their utility in creating fluorinated amino acids of interest in peptide/protein-based chemical biology (Lou et al., 2019).
Properties
IUPAC Name |
3-amino-1,1,1-trifluoropropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO/c4-3(5,6)2(8)1-7/h1,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSMZTRDGVTACF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292202 | |
Record name | 3-Amino-1,1,1-trifluoro-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136400-35-6 | |
Record name | 3-Amino-1,1,1-trifluoro-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136400-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1,1,1-trifluoro-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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